LRH-1 modulator-1
Description
Overview of LRH-1 (NR5A2) as a Nuclear Receptor and Transcription Factor
LRH-1, encoded by the NR5A2 gene, functions as a DNA-binding zinc finger transcription factor. genecards.org It belongs to the fushi tarazu factor-1 (Ftz-F1) subfamily of orphan nuclear receptors. nih.govgenecards.org Unlike many nuclear receptors that require a partner to bind to DNA, LRH-1 typically binds to specific DNA sequences as a monomer. researchgate.netnih.gov This binding action allows it to regulate the transcription of a diverse set of target genes. acs.org The regulation of gene expression by LRH-1 is a complex process involving the recruitment of co-activator and co-repressor proteins, which fine-tune its transcriptional activity. nih.govbiorxiv.org This intricate mechanism allows LRH-1 to orchestrate a wide range of biological functions, from early development to adult metabolic homeostasis. nih.gov
Endogenous Ligands and Constitutive Transcriptional Activity of LRH-1
LRH-1 was initially considered an "orphan" receptor because its endogenous ligands were unknown. However, research has revealed that phospholipids (B1166683), such as phosphatidylcholines, serve as endogenous ligands for LRH-1. nih.govacs.org The binding of these phospholipids occurs within a large, hydrophobic ligand-binding pocket. nih.gov This interaction is crucial for the receptor's stability and transcriptional activity. For instance, dilauroyl phosphatidylcholine (DLPC) has been identified as a potent agonist of LRH-1. acs.org
A key characteristic of LRH-1 is its constitutive activity, meaning it can be active even in the absence of a bound ligand. nih.gov However, the binding of agonist ligands like certain phospholipids enhances its transcriptional activity. biorxiv.org This modulation of activity is achieved through conformational changes in the receptor upon ligand binding, which affects its interaction with co-regulator proteins. biorxiv.org Mutations within the ligand-binding domain that reduce phospholipid binding have been shown to inhibit LRH-1's transcriptional function. nih.gov
Physiological Expression Patterns of LRH-1 Across Tissues
LRH-1 exhibits a specific pattern of expression in adult tissues, primarily in those of endodermal origin. nih.gov Its highest expression levels are found in the following tissues:
Liver: LRH-1 is highly expressed in hepatocytes, where it governs genes involved in cholesterol and bile acid metabolism. nih.govnih.gov
Intestine: In the gut, LRH-1 is predominantly found in the proliferative crypts of the intestinal epithelium. nih.gov
Pancreas: The exocrine pancreas also shows significant LRH-1 expression. nih.govacs.org
Ovary: LRH-1 plays a critical role in the ovary, particularly in granulosa cells, where it regulates steroidogenesis and follicle maturation. wikipedia.orgnih.gov
This tissue-specific expression pattern underscores the specialized roles of LRH-1 in the metabolic and endocrine functions of these organs.
Fundamental Roles of LRH-1 in Metabolic Homeostasis and Regulation
LRH-1 is a central regulator of metabolic homeostasis, with profound effects on the metabolism of cholesterol, bile acids, glucose, and lipids. acs.orgcell-stress.com Its integrated control over these pathways highlights its importance as a potential therapeutic target for metabolic diseases. acs.orgpatsnap.com
LRH-1 plays a critical role in the regulation of cholesterol and bile acid homeostasis. nih.govnih.gov It directly regulates the expression of key enzymes involved in the synthesis of bile acids from cholesterol. nih.govnih.gov One of the primary target genes of LRH-1 in the liver is CYP7A1 (cholesterol 7α-hydroxylase), which encodes the rate-limiting enzyme in the classical bile acid synthesis pathway. nih.govnih.gov Another key target is CYP8B1 (sterol 12α-hydroxylase), which is crucial for determining the composition of the bile acid pool. nih.govnih.gov
Studies in mice with liver-specific deletion of LRH-1 have shown significant alterations in the expression of genes involved in cholesterol and bile acid homeostasis, leading to changes in the composition of bile acids. nih.govnih.gov LRH-1 also participates in a feedback loop involving the farnesoid X receptor (FXR). When bile acid levels are high, FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcriptional activity of LRH-1, thereby reducing bile acid synthesis. ahajournals.org
Recent research has identified LRH-1 as a key player in hepatic glucose metabolism. nih.govresearchgate.net It acts as a glucose sensor in the liver, integrating glucose and lipid metabolism, particularly during the postprandial (after a meal) phase. nih.govnih.gov LRH-1 directly regulates the transcription of the glucokinase (Gck) gene. nih.govresearchgate.net Glucokinase is a crucial enzyme that phosphorylates glucose, the first and rate-limiting step in hepatic glucose utilization.
By controlling glucokinase expression, LRH-1 influences several downstream metabolic pathways:
Glycogen (B147801) Synthesis: Reduced LRH-1 activity leads to decreased glycogen synthesis. nih.govresearchgate.net
Glycolysis: The breakdown of glucose for energy is also diminished with impaired LRH-1 function. nih.govresearchgate.net
De Novo Lipogenesis: The synthesis of new fatty acids from glucose is attenuated when LRH-1 activity is low. nih.govresearchgate.net
Therefore, LRH-1 is essential for the liver's ability to properly sense and respond to changes in glucose levels, thereby maintaining glucose homeostasis. nih.govresearchgate.netnih.gov
LRH-1 is intricately involved in the regulation of hepatic lipid metabolism. nih.govjci.orgescholarship.org It contributes to the maintenance of healthy lipid storage and phospholipid composition in the liver. nih.govescholarship.org The loss of LRH-1 function has been associated with hepatic steatosis (fatty liver), characterized by the accumulation of triglycerides in liver cells. nih.govescholarship.org
One of the mechanisms by which LRH-1 influences lipid metabolism is through its impact on phospholipid diversity. nih.gov Specifically, LRH-1 regulates the expression of enzymes such as Elovl5 and Fads2, which are critical for the biosynthesis of arachidonoyl phospholipids. nih.gov A deficiency in these specific phospholipids can impair the proper trafficking and storage of lipids, contributing to fat accumulation in the liver. nih.gov
Furthermore, LRH-1's role in glucose metabolism directly affects de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid sources like carbohydrates. researchgate.netnih.gov By controlling the initial steps of glucose utilization, LRH-1 influences the availability of substrates for DNL. nih.govresearchgate.net Studies have also shown that a specific modification of LRH-1 (SUMOylation) can impact its ability to regulate SREBP-1c, a key transcription factor that drives DNL. researchgate.net A SUMOylation-deficient mutant of LRH-1 has been shown to enhance de novo lipogenesis. researchgate.net
Reverse Cholesterol Transport Pathways
Reverse cholesterol transport (RCT) is a critical process for removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion, thereby protecting against atherosclerosis. wikipedia.org LRH-1 plays a significant role in this pathway by regulating the expression of genes involved in cholesterol homeostasis. wikipedia.orgjci.org
LRH-1 is involved in the control of bile acid biosynthesis, which is a major route for cholesterol elimination. nih.gov It directly activates the transcription of Cyp7a1 and Cyp8b1, the genes encoding the rate-limiting enzymes in the classical and alternative bile acid synthesis pathways, respectively. jci.orgnih.gov Furthermore, LRH-1 influences high-density lipoprotein (HDL) formation and remodeling by regulating the expression of apolipoprotein genes like APOAI and scavenger receptor class B type I (SR-BI), which is involved in the uptake of cholesterol from HDL by the liver. nih.gov The nuclear receptor also regulates the expression of the cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to other lipoproteins. nih.govnumberanalytics.com
Table 1: Key LRH-1 Target Genes in Reverse Cholesterol Transport
| Gene | Function | Reference |
|---|---|---|
| Cyp7a1 | Rate-limiting enzyme in the classical bile acid synthesis pathway. | encyclopedia.pubnih.gov |
| Cyp8b1 | Enzyme in the alternative bile acid synthesis pathway. | jci.orgnih.gov |
| APOAI | Primary protein component of High-Density Lipoprotein (HDL). | nih.gov |
| SR-BI | Receptor for HDL cholesterol uptake in the liver. | nih.gov |
| CETP | Transfers cholesteryl esters from HDL to other lipoproteins. | nih.gov |
Fatty Acid and Amino Acid Metabolism
LRH-1 is deeply integrated into the regulation of hepatic lipid and amino acid metabolism. nih.govbiorxiv.org It is considered a sensor for phospholipids, and its activity is crucial for maintaining the proper composition of phospholipids in the liver, particularly the pools of arachidonoyl phospholipids. nih.govnih.gov Loss of LRH-1 function leads to the repression of Elovl5 and Fads2, two key genes in arachidonic acid biosynthesis, disrupting hepatic phospholipid diversity. nih.gov
In the context of fatty acid metabolism, LRH-1 influences hepatic triglyceride storage. nih.gov Liver-specific knockout of LRH-1 in mice results in the accumulation of large cytosolic lipid droplets and increased triglycerides. nih.gov This is partly explained by elevated circulating free fatty acids and altered gene expression related to lipid storage. nih.gov LRH-1 also regulates fatty acid oxidation-related genes, such as Perilipin 5 (PLIN5), which is involved in the mobilization of lipids from lipid droplets. bmbreports.org
Regarding amino acid metabolism, recent studies have highlighted LRH-1's role in responding to liver injury by inducing the synthesis of hepatoprotective nonessential amino acids. nih.gov Specifically, in response to acute liver injury, LRH-1 directly promotes the expression of asparagine synthetase (ASNS), leading to de novo asparagine synthesis, which helps restrain hepatic damage. nih.gov Furthermore, LRH-1 is a transcriptional regulator of key enzymes in the methyl-pool cycle, which involves amino acids like methionine. nih.gov It directly regulates the expression of glycine (B1666218) N-methyltransferase (GNMT), a critical enzyme for determining the usage of S-adenosylmethionine (SAM), a universal methyl donor. nih.gov
Roles of LRH-1 in Inflammatory Processes
LRH-1 has a complex and often tissue-specific role in the modulation of inflammation. biorxiv.org It can exert both pro- and anti-inflammatory effects depending on the cellular context and the nature of the inflammatory stimulus. biorxiv.orgnews-medical.net In the intestine and liver, it generally acts to suppress inflammatory responses, while in certain immune cells, it can promote inflammatory activity. biorxiv.orgnews-medical.net
Regulation of Inflammatory Gene Expression
LRH-1 directly and indirectly regulates the expression of numerous genes involved in inflammation. In the liver, it functions as a negative regulator of the acute-phase response, an early inflammatory reaction. nih.gov It achieves this by inhibiting the expression of acute-phase genes such as haptoglobin, serum amyloid A, and fibrinogen β stimulated by pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-1β (IL-1β). nih.gov This inhibitory action is partly mediated by antagonizing the signaling pathway of CCAAT/enhancer-binding protein β (C/EBPβ), a key transcription factor in the inflammatory response. nih.gov In macrophages, however, the role of LRH-1 is different. Pharmacological inhibition of LRH-1 has been shown to significantly reduce the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including tumor necrosis factor (TNF), IL-6, and IL-1β. researchgate.netnih.govscimarina.com
Modulation of Endoplasmic Reticulum (ER) Stress
Chronic endoplasmic reticulum (ER) stress contributes to cellular toxicity and is implicated in various diseases. nih.gov LRH-1 initiates a novel stress resolution pathway in the liver that is independent of the canonical unfolded protein response (UPR) pathways. nih.govsoton.ac.uk Despite having a functional UPR, mice with a liver-specific deletion of LRH-1 are unable to resolve ER stress. nih.gov In response to ER stress, LRH-1 induces the expression of the kinase Plk3. nih.govnih.gov Plk3, in turn, phosphorylates and activates the transcription factor ATF2, which is crucial for resolving the stress. nih.govnih.gov Restoring Plk3 expression in LRH-1-deficient cells rescues their ability to resolve ER stress, highlighting the essential role of this LRH-1-dependent pathway. nih.gov Treatment with an LRH-1 agonist has been shown to increase resistance to ER stress and decrease cell death, suggesting that targeting LRH-1 could be beneficial in disorders associated with chronic ER stress. nih.govsoton.ac.uk
Influence on Glucocorticoid Levels and Synthesis
LRH-1 plays a critical role in the local production of anti-inflammatory glucocorticoids, particularly within the intestinal epithelium. pnas.orgnih.govnih.gov This function is crucial for maintaining intestinal immune homeostasis and protecting against inflammatory bowel disease (IBD). pnas.org LRH-1 promotes the expression of key steroidogenic enzymes, namely Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1) and Cytochrome P450 Family 11 Subfamily B Member 1 (CYP11B1), which are responsible for the synthesis of corticosterone (B1669441) in the intestine. pnas.orgrupress.org In mice, a deficiency of LRH-1 in the intestinal epithelium leads to reduced local glucocorticoid production and predisposes them to intestinal inflammation. pnas.org Correspondingly, colon biopsies from patients with IBD show reduced expression of both LRH-1 and the genes involved in glucocorticoid synthesis, linking low LRH-1 activity to intestinal inflammation. pnas.orgnih.gov
Interactions with Pro-inflammatory and Anti-inflammatory Cytokine Signaling
LRH-1's interaction with cytokine signaling is multifaceted. It can antagonize pro-inflammatory cytokine signaling in some contexts. For instance, in hepatocytes, LRH-1 counteracts the signaling of IL-1β and IL-6, which drive the acute-phase response. nih.govbiorxiv.org It also induces the expression of the IL-1 receptor antagonist, further dampening inflammatory signals. biorxiv.orgnih.gov
Conversely, LRH-1 is involved in the signaling of the anti-inflammatory Th2 cytokine, IL-13, in macrophages. nih.gov IL-13 induces the expression of LRH-1 via a STAT6-dependent mechanism. nih.gov LRH-1 then promotes the alternative activation of macrophages, a state associated with tissue repair and resolution of inflammation. nih.gov This is achieved, in part, by inducing the expression of CYP1A1 and CYP1B1, enzymes that generate ligands for PPARγ, another key anti-inflammatory nuclear receptor. nih.gov However, in other immune cells like T cells, and in macrophages stimulated with potent signals like LPS, LRH-1 appears to be necessary for the production of pro-inflammatory cytokines such as TNF, IL-6, and IL-1β. news-medical.netnih.govresearchgate.net Inhibition of LRH-1 in these cells leads to a marked decrease in the inflammatory response. researchgate.netscimarina.com
Table 2: LRH-1 Interactions with Cytokine Signaling
| Cytokine | Interacting Cell Type | LRH-1 Effect | Mechanism | Reference |
|---|---|---|---|---|
| IL-1β, IL-6 | Hepatocytes | Antagonizes pro-inflammatory signaling | Inhibits expression of acute-phase genes; antagonizes C/EBPβ pathway. | nih.gov |
| IL-13 | Macrophages | Promotes anti-inflammatory (M2) polarization | Induced by IL-13 via STAT6; activates PPARγ pathway. | nih.gov |
| TNF, IL-6, IL-1β (LPS-induced) | Macrophages | Required for pro-inflammatory cytokine production | Pharmacological inhibition reduces cytokine release. | researchgate.netnih.govscimarina.com |
LRH-1's Involvement in Cellular Proliferation and Development
LRH-1 is a key regulator of cellular growth and development, with its influence extending from the earliest stages of life to the continuous renewal of adult tissues. nih.gov Its functions are deeply intertwined with fundamental processes of cell division and differentiation.
The cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. LRH-1 has been shown to be a significant player in this regulation. researchgate.net It can influence the expression of key cell cycle genes, thereby impacting the progression of cells through different phases of division. nih.gov
Research has demonstrated that LRH-1 can synergize with the β-catenin/T cell factor 4 signaling pathway, a critical pathway in cell proliferation, to stimulate the expression of genes like cyclin D1 and c-Myc. nih.gov Cyclins are proteins that drive the cell cycle forward, and their regulation is paramount for normal cell growth. For instance, in colon cancer cells that retain wild-type p53, LRH-1 has been shown to regulate the expression of the cell cycle inhibitor p21 (CDKN1A). nih.gov By repressing p21, LRH-1 can promote cell cycle progression. In pancreatic cancer cells, blocking LRH-1 leads to a decrease in the levels of c-Myc, Cyclin D1, and Cyclin E1, which correlates with a significant inhibition of cell proliferation. pnas.org This suggests that LRH-1's role in cell cycle control is a critical aspect of its function in both normal physiology and disease.
The intestinal epithelium is one of the most rapidly self-renewing tissues in the body, a process essential for maintaining the gut barrier and proper nutrient absorption. LRH-1 is highly expressed in the intestinal crypts, the site of intestinal stem cells, and is a key factor in driving this constant renewal. pnas.orgmdpi.com
Studies have shown that LRH-1 promotes the proliferation and renewal of intestinal cells. mdpi.com It achieves this, in part, through its interaction with the Wnt/β-catenin signaling pathway, which is fundamental for maintaining the intestinal stem cell niche. pnas.org Knocking out LRH-1 in intestinal organoids leads to a reduction in Notch signaling, another crucial pathway for intestinal homeostasis, resulting in increased cell death in the crypts and a compromised epithelial barrier. nih.govdntb.gov.uaresearchgate.net Conversely, overexpression of human LRH-1 can protect and repair the intestinal epithelium from inflammatory damage. nih.gov This highlights the indispensable role of LRH-1 in maintaining the integrity and function of the intestinal lining.
LRH-1's influence begins at the earliest stages of life, where it is essential for embryonic development. nih.gov In fact, knockout of the LRH-1 gene in mice is embryonically lethal, underscoring its critical role. pnas.org
LRH-1 is vital for maintaining the pluripotency of embryonic stem (ES) cells, which are cells that have the potential to differentiate into any cell type in the body. wikipedia.orgpnas.org It achieves this by controlling the expression of core pluripotency factors, including Oct4 and Nanog. pnas.orgnih.gov LRH-1 binds to the promoter regions of the Oct4 gene, activating its expression and thereby sustaining the pluripotent state. nih.gov Remarkably, LRH-1 has been shown to be able to substitute for Oct4 in the generation of induced pluripotent stem (iPS) cells, further emphasizing its central role in the circuitry of pluripotency. pnas.orgnih.gov
Overview of LRH-1 as an Emerging Therapeutic Target
Given its central role in metabolism, inflammation, and cell proliferation, LRH-1 has emerged as a promising therapeutic target for a range of diseases. nih.govacs.org The development of synthetic molecules that can modulate LRH-1 activity—agonists (activators) and antagonists (inhibitors)—is an active area of research. nih.govacs.org
LRH-1's function in regulating cholesterol, bile acid, and glucose metabolism makes it an attractive target for metabolic diseases. acs.orgpatsnap.com Agonists of LRH-1 have shown therapeutic potential for conditions such as nonalcoholic fatty liver disease (NAFLD), type 2 diabetes, and cardiovascular disease. acs.orgemory.edu By activating LRH-1, these compounds can potentially improve glucose homeostasis and lipid metabolism. acs.orgacs.org The discovery of potent, drug-like LRH-1 agonists represents a significant step towards harnessing its therapeutic potential in this area. emory.eduacs.org
Inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis, are characterized by chronic inflammation and damage to the intestinal lining. pnas.org As a key regulator of intestinal epithelial health and renewal, LRH-1 is highly relevant in the context of IBD. nih.govfrontiersin.org
Studies have shown that LRH-1 expression is often reduced in the inflamed intestinal tissues of IBD patients. pnas.orgfrontiersin.org LRH-1 helps to protect the intestine by maintaining epithelial homeostasis and by triggering local production of anti-inflammatory glucocorticoids. nih.govpnas.org Therefore, activating LRH-1 with specific agonists could be a novel therapeutic strategy for IBD. acs.org Research using human intestinal organoids and animal models has demonstrated that enhancing LRH-1 activity can mitigate inflammatory damage and reduce disease severity, making it a compelling target for future IBD therapies. nih.gov
Implications in Selected Carcinogenic Processes
The aberrant expression and activity of LRH-1 have been linked to the pathogenesis of various malignancies, most notably those of the pancreas, breast, and gastrointestinal tract. nih.gov Its role in these cancers is multifaceted, influencing cell proliferation, apoptosis, migration, and invasion.
Pancreatic Cancer:
In pancreatic ductal adenocarcinoma (PDAC), one of the most lethal cancers, LRH-1 is significantly overexpressed compared to normal pancreatic tissue. nih.govpnas.org Studies have shown that LRH-1 transcription can be activated up to 30-fold in human pancreatic cancer cells. pnas.org This overexpression is not merely a correlation but a driving factor in the disease's progression. uri.edu
Modulation of LRH-1 in pancreatic cancer models has demonstrated its critical role. Overexpression of LRH-1 in pancreatic cancer cell lines leads to enhanced cell migration, invasion, and tumor-sphere formation. nih.govnih.gov Conversely, selective blocking of LRH-1 using siRNA significantly inhibits pancreatic cancer cell proliferation in vitro. pnas.org This inhibition is attributed in part to the attenuation of LRH-1's transcriptional targets that control cell growth and proliferation. pnas.org
Furthermore, LRH-1 is known to interact with other significant signaling pathways in pancreatic cancer, such as the Wnt/β-catenin pathway. pnas.org It can enhance the transcriptional activity of β-catenin, leading to the upregulation of downstream targets like c-Myc, MMP2, and MMP9, all of which are involved in cancer progression and metastasis. nih.govnih.gov The expression of LRH-1 has also been found to be significantly higher in metastatic pancreatic cancer cells compared to those from primary tumors, underscoring its role in advanced disease. nih.gov
Table 1: Effects of LRH-1 Modulation in Pancreatic Cancer Models
| Model System | Modulation | Observed Effects | Reference |
|---|---|---|---|
| Human Pancreatic Cancer Cell Lines | siRNA-mediated LRH-1 knockdown | Significant inhibition of cell proliferation | pnas.org |
| Pancreatic Cancer Cell Lines | LRH-1 Overexpression | Enhanced cell migration, wound healing, invasion, and sphere formation | nih.govnih.gov |
| Pancreatic Cancer Cell Lines | LRH-1 Overexpression | Upregulation of c-Myc, MMP2, and MMP9 | nih.govnih.gov |
| Murine Orthotopic Xenograft Model | LRH-1 Overexpressing Stable PC Cells | Increased tumor size and hepatic metastatic spread | nih.gov |
Breast Cancer:
LRH-1 plays a significant, albeit complex, role in breast cancer. Its expression is particularly notable in estrogen receptor-positive (ER-positive) breast cancers and has been linked to local estrogen biosynthesis through the induction of aromatase. nih.gov LRH-1 is a direct target of ERα and promotes breast cancer cell proliferation, motility, and invasion. nih.govbioscientifica.com
Knockdown of LRH-1 in breast cancer cells has been shown to inhibit cell growth and downregulate estrogen-responsive genes. nih.gov The anti-proliferative effect of LRH-1 knockdown is particularly pronounced in the absence of estrogen and in anti-estrogen-resistant cell lines, suggesting that LRH-1 may provide an alternative pathway for the regulation of ER target genes. nih.gov
LRH-1 also exerts its influence independently of ER status. It can directly stimulate breast cancer cell motility and invasiveness. nih.gov One mechanism by which LRH-1 controls proliferation in breast cancer cells, irrespective of ERα and p53 status, is by repressing the transcription of the cyclin-dependent kinase inhibitor CDKN1A (p21). nih.govresearchgate.net High levels of LRH-1 are inversely correlated with CDKN1A expression in breast cancer patients and are associated with a poorer prognosis. nih.govresearchgate.net
Table 2: Effects of LRH-1 Modulation in Breast Cancer Cell Lines
| Cell Line | Modulation | Observed Effects | Reference |
|---|---|---|---|
| MCF-7 (ER-positive) | LRH-1 Knockdown | Inhibition of estrogen-induced cell proliferation | plos.org |
| MCF-7, MDA-MB-231 (ER-negative) | LRH-1 Overexpression | Promotion of cell motility and invasiveness | bioscientifica.com |
| ER-positive and Triple-Negative Breast Cancer Cells | LRH-1 Inhibition | Upregulation of CDKN1A, leading to reduced cell proliferation | nih.gov |
| T47D, MDA-MB-468 | Treatment with LRH-1 antagonists | Receptor-mediated inhibition of cancer cell proliferation | nih.gov |
Gastrointestinal Cancers:
In the context of gastrointestinal cancers, particularly colorectal cancer (CRC), LRH-1 is a key player in tumorigenesis. nih.gov It is highly expressed in intestinal crypt cells, where it normally controls cell proliferation and self-renewal. nih.gov However, in CRC, its activity is often dysregulated.
A crucial interaction in intestinal tumor formation is the synergy between LRH-1 and the Wnt/β-catenin signaling pathway, which is mutated in a high percentage of colorectal cancers. nih.govpnas.org LRH-1 enhances the expression of cyclin D1 and E1 by acting as a coactivator for the β-catenin/Tcf4 complex, thereby promoting the G1 to S phase transition during cell proliferation. nih.gov
Studies using mouse models have provided conclusive evidence for the role of LRH-1 in intestinal tumor formation. Haploinsufficiency of LRH-1 has been shown to blunt intestinal tumorigenesis. nih.gov Furthermore, silencing LRH-1 in established human CRC cell lines impairs proliferation by causing a G0/G1 phase prolongation. pnas.org This suggests that targeting LRH-1 could be a viable therapeutic strategy for established CRC tumors. pnas.org
Table 3: Effects of LRH-1 Modulation in Gastrointestinal Cancer Models
| Model System | Modulation | Observed Effects | Reference |
|---|---|---|---|
| Human Colon Cancer Cell Lines (HCT116, HT29) | siRNA-mediated LRH-1 knockdown | Impaired cell proliferation | oup.com |
| Human Colon Cancer Cell Lines | LRH-1 silencing | Prolongation of G0/G1 phase of the cell cycle | pnas.org |
| HT29 (Colon) | Treatment with LRH-1 antagonists | Receptor-mediated inhibition of cancer cell proliferation | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H36N2O2S |
|---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
(3S,3aR,6aR)-5-hexyl-6-phenyl-6a-(1-phenylethenyl)-3-(sulfamoylamino)-2,3,3a,4-tetrahydro-1H-pentalene |
InChI |
InChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32)/t25-,26-,28-/m0/s1 |
InChI Key |
COQCBADNBTZWQG-NSVAZKTRSA-N |
Isomeric SMILES |
CCCCCCC1=C([C@@]2(CC[C@@H]([C@@H]2C1)NS(=O)(=O)N)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCC1=C(C2(CCC(C2C1)NS(=O)(=O)N)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Pharmacological Modulators of Lrh 1: Discovery and Design Principles
Challenges in Developing Potent and Selective LRH-1 Modulators
The journey to develop effective LRH-1 modulators is fraught with challenges, largely stemming from the unique structural characteristics of the receptor itself. These hurdles have historically impeded the rapid development of drug-like compounds for this promising target.
Complexity of the LRH-1 Ligand Binding Pocket
The ligand binding pocket (LBP) of LRH-1 is notably large and predominantly hydrophobic, which presents a significant challenge for the design of small molecule modulators. nih.govnih.gov This expansive and lipophilic nature makes it difficult to achieve high-affinity binding and specificity. nih.govnih.gov Endogenous ligands for LRH-1 are believed to be phospholipids (B1166683), which occupy this large pocket. nih.gov However, these natural ligands have poor drug-like properties, including metabolic instability and low potency, making them unsuitable as therapeutic agents. acs.org The pocket's plasticity allows it to accommodate a variety of lipid-like molecules, but this flexibility also contributes to the difficulty in designing synthetic ligands that can induce a specific and potent biological response. nih.gov
Difficulty in Achieving Predictable Binding Modes
A significant obstacle in the structure-based design of LRH-1 modulators has been the unpredictable binding orientation of synthetic compounds within the hydrophobic pocket. nih.govnih.gov For instance, the initial synthetic agonist, GSK8470, and its more stable successor, RJW100, which share the same bicyclic hexahydropentalene core, were found to adopt surprisingly different binding modes. The bicyclic cores of these two closely related agonists were observed to be oriented perpendicularly to each other within the LBP. nih.gov This unpredictable binding has been a confounding factor in the rational design of more potent and selective agonists, as the specific interactions driving receptor activation were not always clear. nih.gov Achieving a consistent and predictable binding orientation is crucial for systematic optimization of a chemical scaffold.
Need for Improved Chemical Tools with Advanced Pharmacological Profiles
The scarcity of widely available and effective chemical tools has hampered the broader validation of LRH-1 as a therapeutic target. nih.gov Many of the early synthetic LRH-1 modulators, while useful in initial studies, possess unfavorable physicochemical properties, such as high lipophilicity (logP >> 5), which limits their utility as drug candidates. nih.gov There is a pressing need for improved chemical probes with more drug-like characteristics, including better solubility, metabolic stability, and selectivity, to advance the study of LRH-1 biology and its therapeutic potential. The development of such tools is essential for moving from preclinical research to potential clinical applications.
Strategies for LRH-1 Modulator Discovery
Despite the challenges, several strategies have been employed to discover and design novel LRH-1 modulators. These approaches range from screening large compound libraries to more rational, structure-guided methods.
Fragment-Based Drug Discovery Approaches
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying new chemical starting points for challenging targets like LRH-1. This method involves screening small, low-molecular-weight compounds ("fragments") that can bind to the target protein with high efficiency. nih.gov Although these initial hits have weak affinity, their binding can be structurally characterized, providing a roadmap for their optimization into more potent lead compounds.
Recently, a fragment-based approach was successfully used to discover novel LRH-1 ligands with improved physicochemical properties. nih.gov In this study, a library of 480 diverse fragments was screened, leading to the identification of a promising lead fragment. nih.gov Subsequent systematic structural optimization of this fragment resulted in the development of a new LRH-1 agonist scaffold with strong activation efficacy and more favorable drug-like features compared to earlier modulators. nih.gov This demonstrates the utility of FBDD in identifying novel and more suitable chemical matter for this difficult target. nih.gov
High-Throughput Screening Methodologies
High-throughput screening (HTS) has been a cornerstone in the discovery of modulators for nuclear receptors. These methods allow for the rapid testing of large collections of compounds to identify those that interact with the target protein and elicit a desired response. For LRH-1, HTS assays have been developed to measure various aspects of its function, such as ligand binding or the recruitment of co-regulator proteins.
The initial discovery of the cis-bicyclo[3.3.0]oct-2-ene scaffold, the core structure of LRH-1 modulator-1, can be traced back to a fluorescence resonance energy transfer (FRET)-based biochemical assay. sci-hub.senih.gov This type of assay is a form of HTS that can identify compounds that bind to the LRH-1 ligand binding domain. sci-hub.se The compound GSK8470 was identified as a high-affinity ligand for LRH-1 using this methodology. sci-hub.se While not a massive screen of millions of compounds, this focused screening approach was instrumental in identifying the foundational scaffold that would later be optimized through structure-guided design to yield more potent agonists like RJW100 and ultimately, this compound (6N). nih.gov
More recently, a novel FRET-based HTS was developed to simply detect compound binding to the full-length LRH-1, leading to the discovery of 58 new compounds that bind to the canonical ligand binding site. acs.org These HTS methodologies are crucial for identifying initial hits that can then be advanced through medicinal chemistry efforts.
Research Findings on this compound (6N)
The development of this compound (compound 6N) represents a significant breakthrough in the field, overcoming many of the aforementioned challenges through a systematic, structure-guided design approach. This effort built upon the discovery of the precursor compound, RJW100.
The key innovation in the design of 6N was the exploitation of a polar interaction deep within the LRH-1 binding pocket to lock the agonist in a consistent and predictable orientation. nih.govnih.gov This strategy addressed the critical issue of unpredictable binding modes that had previously hindered the development of more potent modulators. nih.gov By modifying the scaffold of RJW100 to make direct contact with these deep polar residues, researchers were able to develop an agonist with low nanomolar potency, a significant improvement over previous modulators. nih.gov
The following tables summarize the pharmacological data for this compound (6N) and its key precursors, illustrating the successful optimization process.
Table 1: Potency and Efficacy of LRH-1 Modulators
| Compound | EC₅₀ (nM) in Luciferase Reporter Assay | Maximum Fold Activation | Reference |
|---|---|---|---|
| GSK8470 | ~1000 | Not specified | |
| RJW100 | ~1500 | ~5-fold | nih.gov |
| This compound (6N) | 15 ± 8 | ~10-fold | nih.gov |
Table 2: Binding Affinity and Thermal Stabilization of LRH-1 Modulators
| Compound | Binding Affinity (Kᵢ in nM) | Thermal Shift (ΔTₘ in °C) | Reference |
|---|---|---|---|
| RJW100 | 130 ± 30 | ~3 | nih.gov |
| This compound (6N) | 20 ± 4 | ~5 | nih.gov |
These data clearly demonstrate the superior potency and binding affinity of this compound (6N) compared to its predecessors. This was achieved through a rational design strategy that successfully addressed the inherent challenges of targeting the LRH-1 ligand binding pocket.
Structure-Guided Design and Optimization
The journey to develop highly potent LRH-1 modulators has been significantly advanced through the application of structure-guided design principles. A major challenge in targeting LRH-1 has been its large and highly lipophilic ligand-binding pocket, which often leads to unpredictable binding orientations for synthetic compounds. nih.govresearchgate.net However, the detailed analysis of crystal structures of LRH-1 in complex with various ligands has provided crucial insights for rational drug design.
A pivotal breakthrough was the exploitation of a novel polar interaction deep within the LRH-1 binding pocket. researchgate.netnih.gov This strategy aimed to "lock" synthetic agonists into a consistent and favorable orientation, thereby enhancing their potency. By systematically modifying existing scaffolds to engage with specific polar residues, researchers were able to overcome the challenge of unpredictable binding and significantly improve the efficacy of the modulators. nih.govnih.gov
This structure-guided approach led to the discovery of this compound (Compound 6N), which demonstrated a remarkable 100-fold increase in potency compared to previous modulators. researchgate.netnih.gov The design of Compound 6N was based on strengthening contacts within the deep part of the binding pocket, a strategy that proved highly successful in generating a low nanomolar LRH-1 agonist. nih.govnih.gov
Key Synthetic Scaffolds in LRH-1 Modulator Development
The development of LRH-1 modulators has been characterized by the exploration and optimization of various chemical scaffolds. These scaffolds provide the core structure upon which modifications are made to enhance potency, selectivity, and pharmacokinetic properties.
Hexahydropentalene (6HP) Core Scaffold (e.g., RJW100, GSK8470)
A particularly fruitful scaffold in the development of LRH-1 agonists has been the bicyclic hexahydropentalene (6HP) core. nih.govnih.gov This scaffold is featured in several key modulators, including GSK8470 and RJW100. nih.govnih.gov GSK8470 was one of the early synthetic agonists for LRH-1, but it suffered from instability in acidic conditions. nih.gov
Subsequent research led to the development of RJW100, a more chemically stable analogue that retained potent LRH-1 activity. nih.govnih.gov Interestingly, structural studies revealed that despite their similarity, GSK8470 and RJW100 adopt surprisingly different binding modes within the LRH-1 ligand-binding pocket. nih.govnih.gov This highlighted the complexity of designing ligands for this target and underscored the importance of detailed structural analysis.
Novel Scaffolds and Chemotypes (e.g., this compound/Compound 6N, Compound 10CA)
Building upon the 6HP scaffold, further optimization led to the creation of this compound (Compound 6N). This compound represents a significant advancement, exhibiting low nanomolar potency as an LRH-1 agonist. nih.govmedchemexpress.com The design of Compound 6N specifically targeted key polar interactions deep within the binding pocket to achieve its high affinity and efficacy. nih.govnih.gov
In a different strategic approach, researchers developed compounds that target residues at the mouth of the binding pocket, mimicking the interactions of natural phospholipid ligands. nih.govemory.edu An example of this is Compound 10CA. emory.edu The exploration of these distinct binding modes has led to the development of hybrid molecules, such as 6N-10CA, which combines the features of both deep-pocket binders and phospholipid mimics to create exceptionally potent and efficacious agonists. nih.govemory.edu
Phospholipid Mimics and Analogues
The natural ligands of LRH-1 are believed to be phospholipids. nih.gov This has inspired the design of synthetic modulators that mimic the structure and binding mode of these endogenous ligands. By incorporating elements of phospholipids into synthetic scaffolds, researchers have successfully developed a new class of LRH-1 agonists. nih.govnih.gov This strategy involves creating hybrid molecules that combine the stable core of a synthetic modulator with a "tail" that mimics the phosphate (B84403) head group of a phospholipid. nih.gov This approach has yielded compounds with improved binding affinity and transcriptional activity. nih.gov
Chemical Synthesis and Derivatization Strategies for LRH-1 Modulators
The synthesis of LRH-1 modulators is a complex process that involves multi-step chemical reactions and careful optimization of each step to achieve the desired final compound with high purity and yield.
Systematic Structural Variation and Optimization
The development of potent LRH-1 modulators like Compound 6N has relied heavily on systematic structural variation and optimization of the lead scaffolds. nih.gov This process, often referred to as structure-activity relationship (SAR) studies, involves making a series of chemical modifications to different parts of the molecule and evaluating the effect of these changes on biological activity.
For the hexahydropentalene scaffold, researchers systematically varied three key sites to establish a robust SAR. nih.gov These modifications included altering the substituents on the bicyclic core and the aryl groups. The insights gained from these systematic variations were crucial in guiding the design of more potent compounds. A novel synthetic approach utilizing photoredox conjugate addition has also been developed to allow for more modular modification of the 6HP scaffold, enabling further exploration of the structural requirements for LRH-1 activation. nih.gov
Below is a table summarizing the activity of key LRH-1 modulators based on the hexahydropentalene scaffold.
| Compound Name | EC50 (µM) | Relative Efficacy (vs. RJW100) |
| GSK8470 | ~1.5 | ~1.0 |
| RJW100 | 1.5 ± 0.4 | 1.0 |
| This compound (Compound 6N) | 0.015 ± 0.008 | - |
| Compound 10CA | - | - |
| 6N-10CA | - | - |
EC50 and relative efficacy values are based on published in vitro assays and may vary depending on the specific experimental conditions. Data for Compound 10CA and 6N-10CA is focused on their unique design and combined efficacy rather than direct comparative EC50 values in all public reports. nih.govnih.govemory.edu
Modular Modification Approaches (e.g., Bridgehead Group Modification)
The development of potent LRH-1 modulators has been significantly advanced through modular modification approaches centered on a privileged scaffold, such as the hexahydropentalene (6HP) core. nih.govnih.gov This strategy allows for systematic alterations at different positions of the molecule to probe and optimize interactions with the receptor. One critical area of modification has been the bridgehead group. nih.gov
Initial synthetic routes for 6HP-based agonists had limitations that restricted significant variations of the bridgehead substituent. nih.gov However, it was observed that the complete removal of the bridgehead group led to a total loss of activity in reporter assays, underscoring its necessity for LRH-1 activation, even though it showed no clear stabilizing interactions in crystal structures. nih.gov This highlighted the importance of developing new synthetic methods to allow for more diverse modifications at this position.
Subsequent research has successfully implemented modular modifications of the bridgehead group, revealing that substitutions at this position are essential for LRH-1 activation. nih.gov These modifications have led to the development of new classes of bridgehead substituents that can effectively drive agonist activity and explore novel regions of the ligand-binding pocket. nih.gov For instance, modifications to the α-styrene group in 6HP-based agonists have been investigated to understand its role in receptor activation and coregulator recruitment. nih.gov
Photoredox Conjugate Addition as a Synthetic Route
A significant breakthrough in the synthesis of LRH-1 modulators, including compounds like "this compound," has been the application of photoredox conjugate addition. nih.govnih.gov This modern synthetic methodology provides a versatile and efficient way to create the core structures of these modulators and, crucially, to introduce diverse functionalities. nih.gov
This synthetic approach has been instrumental in overcoming the limitations of previous methods, particularly in allowing for the modular modification of the bridgehead group of the 6HP scaffold. nih.govnih.gov By enabling a wider range of chemical transformations, photoredox catalysis has facilitated the synthesis of a series of new LRH-1 agonists designed to engage the receptor through additional polar interactions. nih.govnih.gov The development of this synthetic route has been pivotal in identifying that bridgehead substitution is a prerequisite for LRH-1 activation and has paved the way for creating alternative classes of bridgehead substituents for more effective LRH-1 agonist development. nih.gov A crystal structure of LRH-1 bound to a bridgehead-modified compound synthesized via this route has confirmed the potential of this strategy to target previously unexploited regions of the ligand-binding pocket, offering opportunities to fine-tune the biological activity of the modulators. nih.govnih.gov
Structure-Activity Relationship (SAR) Elucidation of LRH-1 Modulators
The systematic investigation of how chemical structure relates to biological activity is fundamental to the design of potent and selective LRH-1 modulators. For "this compound" and its analogs, SAR studies have provided critical insights into the molecular determinants of receptor binding and activation.
Analysis of Ligand-Receptor Interactions in the Binding Pocket
The ligand-binding pocket of LRH-1 is notably large and predominantly hydrophobic, which has historically complicated the rational design of modulators. nih.gov However, detailed structural studies have revealed key interaction points that are crucial for ligand binding and receptor activation. Synthetic agonists based on the hexahydropentalene (6HP) scaffold, such as RJW100, have been shown to adopt a binding orientation distinct from endogenous phospholipids. nih.gov
There are two key polar sites within the binding pocket that can be targeted by activating ligands. nih.gov One is located deep within the pocket, while the other is at the mouth of the pocket. emory.edunih.gov For example, the hydroxyl group of the lead compound RJW100 forms a water-mediated hydrogen bond with the residue T352 deep inside the pocket. nih.govresearchgate.net This interaction has been shown to be critical for its activity. researchgate.net More recent modulators have been designed to make direct contact with these deep pocket polar residues, leading to significantly improved potency. nih.govescholarship.org Other modulators have been designed to mimic the interactions of phospholipids by targeting hydrophilic residues at the mouth of the LBP. emory.edunih.gov The binding pose of different ligands reveals that they can contact orthogonal regions of the LBP, highlighting the complexity and opportunities for modulator design. nih.gov
Impact of Polar Interactions on Binding and Efficacy
The strategic incorporation of polar groups to engage specific residues within the LRH-1 LBP has been a highly successful strategy for enhancing the binding affinity and efficacy of modulators like "this compound". The largely lipophilic nature of the binding pocket makes the few available sites for polar interactions particularly important for anchoring ligands in a productive orientation. nih.gov
Structure-guided design efforts have exploited a polar interaction deep within the pocket to "lock" agonists into a consistent orientation, overcoming the issue of unpredictable binding. escholarship.orgnih.gov This led to the development of the first low nanomolar LRH-1 agonist, which was two orders of magnitude more potent than previous compounds. escholarship.org Specifically, modifications designed to strengthen interactions with a polar patch of residues near helices 3 and 5 have been explored. nih.gov The introduction of groups capable of forming direct hydrogen bonds with these deep pocket residues, such as a sulfamide (B24259) group, has resulted in compounds with significantly increased potency. nih.govescholarship.org For instance, the endo-sulfamide analog demonstrated greater in-cell potency compared to a terminal carboxylate analog, which is attributed to its direct interaction with the polar network deep within the binding pocket. nih.gov These findings underscore the critical role of targeted polar interactions in driving high-affinity binding and robust receptor activation.
Role of Hydrophobic Core and Substituent Modifications
While polar interactions are crucial for anchoring and potency, the hydrophobic core of "this compound" and related compounds is essential for occupying the voluminous, nonpolar tunnel of the LBP. nih.gov The 6HP scaffold serves as a rigid and appropriately shaped core that positions the key interacting groups. nih.govnih.gov Studies have shown that both phenyl rings on the 6HP scaffold are important, as modifications to these sites result in a significant decrease in activity. nih.gov
The hydrophobic core of the modulator is flanked by substituents that can be modified to fine-tune activity. As discussed, modifications at the bridgehead position are critical for activation. nih.gov Additionally, modifications to the "tail" of the molecule, designed to interact with the polar residues at the mouth of the pocket, can influence the transcriptional response. nih.govacs.org For example, combining a deep-pocket binding motif with a tail that mimics phospholipid interactions resulted in a hybrid compound with elevated affinity and potency, eliciting a transcriptional profile more similar to that of the endogenous ligand DLPC. nih.gov This demonstrates that while the hydrophobic core provides the foundational structure, strategic modifications of its substituents are key to dictating the ultimate biological effect.
Chirality and Enantiomer-Specific Receptor Activation
Chirality is a critical factor in the development of LRH-1 modulators, as the stereochemistry of a ligand can profoundly influence its interaction with the receptor and its resulting biological activity. researchgate.netnih.gov The agonist RJW100, a racemic mixture, provides a clear example of enantiomer-specific effects on LRH-1 activation. researchgate.netnih.gov
Studies comparing the enantiomers of RJW100 revealed that while they have similar binding affinities, the (R,R)-enantiomer is a more potent activator of LRH-1 than the (S,S)-enantiomer. researchgate.netnih.gov Crystal structures and molecular dynamics simulations have provided a mechanistic basis for this difference. The more active (R,R)-RJW100 adopts a stable conformation in the binding pocket and makes a critical interaction necessary for activation. researchgate.netnih.gov In contrast, the less active (S,S)-RJW100 adopts multiple configurations within the pocket and fails to establish this key activating interaction. researchgate.netnih.gov Furthermore, the (S,S)-enantiomer was found to attenuate the intramolecular signaling required for the recruitment of coregulators. researchgate.netnih.gov These findings highlight that even with the same chemical formula, the three-dimensional arrangement of atoms can lead to distinct pharmacological outcomes. This provides a strong rationale for pursuing enantiomerically pure derivatives in drug development, with the more active enantiomer being optimized as an agonist and the less active one potentially serving as a scaffold for antagonist design. researchgate.netnih.gov
Molecular Mechanisms of Lrh 1 Modulator 1 Action
Direct Receptor Binding and Target Engagement of LRH-1 Modulator-1
This compound is a member of a class of synthetic agonists built on a hexahydropentalene (6HP) scaffold. nih.gov Its design was guided by structural insights to optimize interactions within the large, hydrophobic ligand-binding pocket of LRH-1. nih.govrcsb.org This structure-guided approach led to the development of a compound with high potency, achieved by exploiting specific polar interactions deep within the binding pocket. rcsb.org
This compound (6N) demonstrates a significant binding affinity for the LRH-1 receptor, positioning it as the first low-nanomolar agonist discovered for this target. rcsb.org Its potency is a substantial improvement over earlier modulators. nih.gov In-cell luciferase reporter assays have measured its half-maximal effective concentration (EC50) to be in the nanomolar range. A direct analog of 6N, which shares its core structure but lacks a bridgehead group, showed a binding affinity (Ki) of 56 nM in a fluorescence polarization competition assay. nih.gov The high affinity of these compounds is attributed to their ability to make specific contacts with residues in a polar patch of the binding pocket. nih.gov
Table 1: Biological Activity of this compound (6N) and Related Compounds
| Compound | Binding Affinity (Ki) | In-Cell Potency (EC50) | Receptor Thermal Stabilization (ΔTm) |
|---|---|---|---|
| This compound (6N) | Not explicitly stated, but described as low nanomolar rcsb.org | 15 ± 8 nM nih.gov | +9.4°C nih.gov |
| Compound 8 (analog of 6N) | 56 nM nih.gov | Not reported | Not reported |
| 6N-10CA (hybrid compound) | Picomolar range (approx. 10-fold higher than 6N) nih.gov | Not explicitly stated, but highest potency nih.gov | +12.2°C nih.gov |
| 10CA | Not explicitly stated | Not explicitly stated | +6.2°C nih.gov |
This table presents data compiled from multiple studies to compare the binding and activity metrics of this compound (6N) with its analogs. The data illustrates the high potency and stabilizing effect of 6N.
Upon binding, this compound induces conformational changes in the LRH-1 LBD that are critical for its activation. Ligand binding to a nuclear receptor typically stabilizes a conformation of the Activation Function-2 (AF-2 or AFS) surface, which promotes the recruitment of coactivator proteins. nih.gov The crystal structure of LRH-1 in complex with 6N (PDB ID: 6OQY) reveals that the agonist locks into a consistent orientation deep within the binding pocket. nih.govrcsb.org This binding event stabilizes the receptor, as demonstrated by a significant increase in its thermal stability (ΔTm of +9.4°C). nih.gov The stabilization is not limited to the canonical AFS but also involves an alternate regulatory surface known as AFB, which is comprised of helix 6 and two beta strands. nih.gov The ability of 6N to make strong contacts deep within the pocket is a key driver of its high affinity and the resulting stabilizing conformational changes. nih.gov
The high-potency activation of LRH-1 by modulator-1 is achieved through precise interactions with key amino acid residues in the ligand-binding pocket. The crystal structure shows that 6N's design allows it to engage with a polar patch of residues. nih.gov While the specific interactions with His-390 and Thr-352 for 6N are not detailed in the provided search results, the importance of Thr-352 for activation by related compounds has been established, as a T352V mutation was shown to abolish the activity of the agonist RR-RJW100. researchgate.net
The binding pose of 6N is distinct from that of other compounds like 10CA, which interacts with residues at the mouth of the pocket, such as G421 and L424, to mimic the action of endogenous phospholipids (B1166683). nih.gov In contrast, 6N's mechanism relies on establishing specific polar interactions deep within the pocket, which locks its orientation and drives high-affinity binding. rcsb.org
The binding of a ligand in the LBD must allosterically communicate to the AFS to modulate coregulator binding and initiate a transcriptional response. nih.gov Different ligands can initiate distinct allosteric signaling pathways. Studies comparing 6N with other agonists reveal that the location of ligand contacts within the pocket dictates the allosteric response. nih.gov While contacts deep within the pocket, characteristic of 6N, are primarily responsible for conveying high binding affinity, interactions near the mouth of the pocket, such as those made by the compound 10CA with residue G421, tend to dominate allosteric communication and produce a transcriptional profile similar to that of endogenous phospholipids. nih.govnih.gov The unique binding mode of 6N, therefore, initiates a specific allosteric signaling cascade that results in its characteristic activity profile.
This compound Impact on Coregulator Recruitment and Activity
The ultimate function of a nuclear receptor modulator is determined by its ability to influence the interaction between the receptor and its coregulator proteins—coactivators and corepressors. nih.gov The conformational state induced by this compound binding directly impacts this process.
This compound (6N) has been shown to enhance the interaction between the LRH-1 LBD and coactivator proteins. medchemexpress.com In peptide binding assays, synthetic agonists like 6N drive an increased association between the receptor and the LXXLL motifs found in many coregulators, including Transcriptional Intermediary Factor 2 (TIF2, also known as SRC-2). nih.govnih.gov The crystal structure of LRH-1 bound to 6N was solved in the presence of a TIF2 coactivator fragment, confirming this interaction. rcsb.org
Interestingly, the effect of 6N on LRH-1 activity can be context-dependent, varying with the specific coregulator present. For instance, in luciferase reporter assays where the coactivator PGC-1α was overexpressed, 6N paradoxically caused a dose-dependent decrease in receptor activity, suggesting it may function as an antagonist in this specific cellular context. nih.gov This highlights that 6N is a selective modulator whose functional output depends on the cellular coregulator milieu. nih.gov
Table 2: Compound Names Mentioned
| Compound Name | Description |
|---|---|
| This compound | A potent, synthetic agonist of LRH-1. Also known as 6N. |
| 6N | Chemical name for this compound. |
| 10CA | A synthetic LRH-1 agonist that targets residues at the mouth of the binding pocket. |
| 6N-10CA | A hybrid agonist combining features of 6N and 10CA. |
| RJW100 | A racemic agonist of LRH-1 and SF-1, parent compound for 6N and 10CA. |
| RR-RJW100 | The more active enantiomer of RJW100. |
| Compound 8 | A direct analog of 6N lacking the bridgehead moiety. |
| TIF2 | Transcriptional Intermediary Factor 2 (also SRC-2), a coactivator of LRH-1. |
| PGC-1α | Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha, a coactivator of LRH-1. |
Interactions with Corepressors (e.g., SHP)
The activity of LRH-1 is significantly regulated by interactions with corepressors, most notably the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain researchgate.net. Agonistic LRH-1 modulators initiate a negative feedback loop by influencing the expression and function of SHP researchgate.netplos.org. Treatment with LRH-1 agonists leads to a significant, dose-dependent increase in SHP transcripts eurospe.orgnih.govnih.gov. The induction of SHP is a key mechanism for controlling cholesterol and bile acid homeostasis nih.gov.
Once expressed, the SHP protein can physically interact with LRH-1, leading to the repression of LRH-1's transcriptional activity researchgate.netplos.orgplos.org. This regulatory cascade provides a mechanism for the coordinated suppression of genes involved in bile acid biosynthesis researchgate.net. Therefore, while an LRH-1 agonist directly activates the receptor, it also triggers the expression of a corepressor that subsequently dampens the receptor's activity, forming an elegant autoregulatory loop researchgate.netplos.org.
This compound Mediated Gene Expression Regulation
This compound, acting as an agonist, directly influences the transcriptional landscape of the cell by binding to LRH-1 and promoting the expression of its target genes. This modulation is central to the receptor's role in diverse biological processes medlineplus.govresearchgate.net.
Transcriptional Activation of LRH-1 Target Genes
Upon binding to an agonist modulator, LRH-1 undergoes a conformational change that facilitates the recruitment of coactivator proteins nih.gov. This complex then binds to specific response elements on the DNA to drive the expression of downstream target genes plos.org. The activation of LRH-1 by synthetic agonists has been shown to regulate genes involved in metabolism, inflammation, and cellular proliferation medlineplus.govendocrine-abstracts.org. The potency of these synthetic agonists can be significantly greater than that of endogenous phospholipid ligands, making them powerful tools for studying LRH-1 function endocrine-abstracts.org.
Specific Gene Expression Profiles (e.g., CYP24A1, SHP, Cyclin D1, Cyclin E1, c-Myc)
The activation of LRH-1 by a modulator like this compound results in a distinct gene expression signature. Synthetic agonists have been demonstrated to specifically and potently induce the expression of various LRH-1 target genes in a time- and dose-dependent manner nih.gov.
CYP24A1 : The gene CYP24A1 is a direct target of LRH-1 nih.gov. Treatment of human liver cancer cells (HepG2) with synthetic LRH-1 agonists, such as RJW100 and newly developed compounds PME8 and PME9, leads to a significant increase in CYP24A1 mRNA levels eurospe.orgnih.gov. This induction is confirmed to be LRH-1-dependent, as the effect is nullified when LRH-1 expression is knocked down using siRNA eurospe.org.
SHP : As previously mentioned, SHP is a well-established LRH-1 target gene. Agonists like GSK8470 and RJW100 have been shown to increase the expression of SHP in liver cells eurospe.orgnih.gov. This effect is consistently observed across various studies and is a reliable marker of LRH-1 activation nih.gov. Conversely, LRH-1 antagonists can diminish the expression of SHP.
Cyclin D1 and Cyclin E1 : LRH-1 plays a critical role in cell cycle progression by regulating G1 cyclins. It promotes cell proliferation through the induction of Cyclin D1 and Cyclin E1. This effect is often achieved through a synergistic interaction with the Wnt/β-catenin signaling pathway plos.org. Overexpression of LRH-1 can dramatically induce the protein levels of Cyclin E1.
c-Myc : The proto-oncogene c-Myc is another transcriptional target of LRH-1 that is involved in cell proliferation. Studies have shown that ectopic expression of LRH-1 can significantly induce the mRNA and protein levels of c-Myc in hepatocellular carcinoma cells.
The table below summarizes the effect of LRH-1 agonists on the expression of these key target genes.
| Target Gene | Effect of LRH-1 Agonist | Biological Process | Supporting Citations |
|---|---|---|---|
| CYP24A1 | Upregulation | Vitamin D Metabolism | eurospe.orgnih.gov |
| SHP | Upregulation | Bile Acid Homeostasis, Transcriptional Regulation | eurospe.orgnih.govnih.gov |
| Cyclin D1 | Upregulation | Cell Cycle Progression | |
| Cyclin E1 | Upregulation | Cell Cycle Progression | |
| c-Myc | Upregulation | Cell Proliferation, Oncogenesis |
Regulation of Steroidogenic Enzymes and Pathways
LRH-1 is a key transcriptional regulator of steroidogenesis, the process of hormone synthesis, in the gonads and the intestine nih.gov. This compound, by activating the receptor, can significantly influence this pathway. In intestinal organoid models, potent LRH-1 agonists have been shown to increase the expression of LRH-1-controlled steroidogenic genes medlineplus.govendocrine-abstracts.org.
Key steroidogenic enzymes regulated by LRH-1 include:
Steroidogenic Acute Regulatory Protein (StAR) : LRH-1 plays a critical role in inducing the expression of the StAR gene, which mediates the initial, rate-limiting step in steroid hormone synthesis.
CYP11A1 and CYP11B1 : These enzymes are crucial for glucocorticoid synthesis. Increased expression of LRH-1 is sufficient to promote their expression and trigger corticosterone (B1669441) synthesis in intestinal epithelial cells. Agonists have been shown to significantly increase the expression of Cyp11a1 and Cyp11b1 medlineplus.gov.
Aromatase (CYP19A1) : In preadipocytes, LRH-1 regulates the expression of aromatase, the enzyme responsible for estrogen synthesis.
Interplay of this compound with Intracellular Signaling Pathways
The effects of LRH-1 modulation are not isolated but are integrated with other major intracellular signaling cascades, most notably the Wnt/β-catenin pathway.
Synergistic Actions with WNT/β-Catenin Signaling
A critical aspect of LRH-1's function, particularly in cell proliferation and tumorigenesis, is its crosstalk with the Wnt/β-catenin pathway plos.org. LRH-1 and β-catenin engage in a synergistic relationship to drive the cell cycle. This synergy is bidirectional and promoter-specific:
LRH-1 as a Coactivator : LRH-1 can act as a potent, tissue-specific coactivator for the β-catenin/Tcf4 complex on the Cyclin D1 promoter, enhancing its transcription plos.org.
β-catenin as a Coactivator : Conversely, β-catenin serves as a coactivator for LRH-1 on the Cyclin E1 promoter, augmenting its expression plos.org.
This coordinated action leads to the concomitant induction of both Cyclin D1 and Cyclin E1, pushing cells from the G1 to the S phase of the cell cycle. This interaction is highly relevant for the physiological renewal of intestinal crypt cells and is implicated in the development of gastrointestinal cancers plos.org. The activation of LRH-1 by a modulator would therefore be expected to potentiate the proliferative signals emanating from the Wnt/β-catenin pathway.
Influence on NOTCH Pathway Components
Research involving murine intestinal organoids has demonstrated a significant link between the nuclear receptor Liver Receptor Homolog-1 (LRH-1) and the NOTCH signaling pathway. acs.orgnih.govnih.gov Studies have shown that the genetic knockout of LRH-1 leads to a reduction in Notch signaling. acs.orgnih.govnih.gov This impairment in the pathway is evidenced by diminished levels of both Notch1 transcripts and proteins in organoids lacking LRH-1. nih.gov
The NOTCH pathway is crucial for maintaining intestinal stem cells (ISCs) and regulating their differentiation. nih.gov Consequently, the LRH-1-mediated decrease in Notch signaling has direct effects on the cellular composition and health of the intestinal epithelium. acs.orgnih.gov For instance, lowered Notch activity results in the downregulation of the stem cell markers Lgr5 and Olfm4. nih.gov Conversely, this also leads to an upregulation of markers for secretory cell lineages, such as Lys for Paneth cells and Muc-2 for goblet cells. nih.gov This indicates that LRH-1, through its influence on NOTCH signaling, plays a role in maintaining epithelial homeostasis and cell survival. acs.orgnih.gov The disruption of this pathway due to the absence of LRH-1 can lead to increased crypt cell death and a weakened epithelial barrier. acs.orgnih.gov
Table 1: Effect of LRH-1 Knockout on NOTCH Pathway and Intestinal Cell Markers
| Gene/Protein | Marker Type | Effect of LRH-1 Knockout |
|---|---|---|
| Notch1 | Pathway Component | Decreased Expression nih.gov |
| Lgr5 | Stem Cell | Downregulated nih.gov |
| Olfm4 | Stem Cell | Downregulated nih.gov |
| Lys | Paneth Cell | Upregulated nih.gov |
| Muc-2 | Goblet Cell | Upregulated nih.gov |
Modulation of Estrogen Receptor Alpha (ERα) Activity
A significant molecular interaction exists between LRH-1 and Estrogen Receptor Alpha (ERα), particularly in the context of breast cancer cells. nih.govnih.gov Evidence suggests a cooperative and mutually reinforcing relationship where LRH-1 and ERα promote each other's activity. nih.govcell.com Hepatocyte-specific deletion of LRH-1 has been shown to result in markedly attenuated ERα activity. cell.com
LRH-1 is itself a direct target gene of ERα, and its stimulation by synthetic agonists can lead to increased ERα levels. nih.gov This reciprocal regulation points to a complex interplay in controlling the expression of estrogen-responsive genes. nih.gov Mechanistically, LRH-1 and ERα have been found to share many binding sites on DNA. nih.gov Chromatin immunoprecipitation studies have confirmed the co-localization of LRH-1 and ERα at all three estrogen response elements (EREs) on the promoter of the GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) gene, a well-characterized ERα target. nih.govnih.gov
Furthermore, LRH-1 can directly bind to EREs on the promoters of genes like GREB1 and TFF1. nih.gov The cooperative action of LRH-1 and ERα leads to the enhanced transcriptional activation of these target genes, which can promote cell proliferation. nih.gov This suggests that LRH-1 modulators can significantly impact estrogen-driven cellular processes by altering ERα activity and its downstream genetic targets. nih.govnih.gov
Table 2: Interaction between LRH-1 and ERα
| Interaction Aspect | Finding |
|---|---|
| Reciprocal Regulation | LRH-1 and ERα mutually promote each other's activity. nih.govcell.com |
| Gene Targeting | LRH-1 is a direct target gene of ERα. nih.gov |
| Co-localization | LRH-1 and ERα co-localize at Estrogen Response Elements (EREs) of target genes like GREB1. nih.govnih.gov |
| Functional Outcome | LRH-1 and ERα cooperatively activate transcription of estrogen-responsive genes, promoting cell proliferation. nih.gov |
Impact on NF-κB Activity and Associated Pathways
LRH-1 has been identified as a critical modulator of Nuclear Factor-kappa B (NF-κB), a key transcription factor in inflammatory pathways. cell.combiorxiv.org Research demonstrates that LRH-1 inhibits NF-κB activity. cell.combiorxiv.org This inhibition is not indirect but occurs through a direct physical interaction between the two proteins. cell.combiorxiv.org Specifically, the ligand-binding domain of LRH-1 interacts with the Rel homology domain of the NF-κB subunit RelA (also known as p65). cell.combiorxiv.org
The functional consequence of this interaction is a suppression of NF-κB's transcriptional activity. cell.combiorxiv.org Studies using models with hepatocyte-specific deletion of LRH-1 have shown that the absence of LRH-1 leads to elevated NF-κB activity. cell.combiorxiv.org Conversely, the overexpression of LRH-1 results in the inhibition of NF-κB activity. cell.combiorxiv.org
This modulation of NF-κB has significant implications for inflammatory responses, particularly in the liver and in macrophages. biorxiv.orgresearchgate.net In the absence of LRH-1, the increased NF-κB activation leads to higher transcription of anti-apoptotic and pro-inflammatory target genes. cell.combiorxiv.org For instance, LRH-1 can interfere with proinflammatory pathways activated by NF-κB. nih.gov Some studies have indicated that LRH-1 modulators can limit the production of pro-inflammatory cytokines such as TNF, IL-6, and IL-1β in macrophages. researchgate.net However, other research suggests that LRH-1 does not interfere with the transcriptional activation of NF-κB stimulated by cytokines like IL-1β, indicating the relationship may be context-dependent. nih.gov The inhibitory effect of LRH-1 on NF-κB is a central mechanism by which it regulates inflammation and cell death pathways. cell.combiorxiv.org
Table 3: Summary of LRH-1's Impact on NF-κB Activity
| Mechanism/Effect | Description |
|---|---|
| Direct Interaction | The ligand-binding domain of LRH-1 physically interacts with the RelA subunit of NF-κB. cell.combiorxiv.org |
| Transcriptional Inhibition | LRH-1 overexpression inhibits NF-κB transcriptional activity. cell.combiorxiv.org |
| Effect of Deletion | Deletion of LRH-1 results in elevated NF-κB activity and increased transcription of its target genes. cell.combiorxiv.org |
| Inflammatory Signaling | By inhibiting NF-κB, LRH-1 acts as a negative regulator of inflammatory and pro-survival signaling pathways. biorxiv.orgnih.gov |
Preclinical Evaluation of Lrh 1 Modulator 1 Biological Activity
In Vitro Cellular Assays for LRH-1 Modulator-1 Efficacy and Potency
In vitro cellular assays are fundamental for characterizing the biological activity of LRH-1 modulators. These assays provide quantitative data on a compound's ability to activate or inhibit the receptor and influence the expression of its target genes in a cellular context.
Reporter gene assays are a primary tool for screening and characterizing LRH-1 modulators. nih.gov The Gal4-hybrid system is frequently employed to specifically measure the activity of the LRH-1 ligand-binding domain (LBD) and reduce off-target effects from other endogenous receptors. nih.goveubopen.org In this system, the LRH-1 LBD is fused to the DNA-binding domain (DBD) of the yeast Gal4 protein. nih.govpromega.com This chimera, when activated by a ligand, binds to a Gal4 Upstream Activator Sequence (UAS) that drives the expression of a reporter gene, typically firefly luciferase. nih.goveubopen.org
The potency and efficacy of LRH-1 agonists are determined by measuring the dose-dependent increase in luciferase activity. For instance, studies comparing different synthetic agonists like 6N, 10CA, and the hybrid 6N-10CA have used luciferase reporter assays to demonstrate their relative activities. nih.gov In one such assay in HeLa cells, 6N-10CA was shown to have the highest potency among the tested compounds. nih.gov Similarly, the agonist RJW100 and its enantiomers were evaluated using this system, revealing that the RR-RJW100 enantiomer is a significantly stronger activator of LRH-1 than the SS-RJW100 form. soton.ac.uk These assays are crucial for establishing structure-activity relationships and identifying the most promising compounds for further development. nih.gov
| Compound | Assay Type | Cell Line | Potency (EC50) | Efficacy (Fold Activation) | Source |
| 6N-10CA | Luciferase Reporter | HeLa | High | Similar to 10CA | nih.gov |
| 10CA | Luciferase Reporter | HeLa | Medium | High | nih.gov |
| 6N | Luciferase Reporter | HeLa | High | Lower than 10CA/6N-10CA | nih.gov |
| RJW100 | Luciferase Reporter | HeLa | Micromolar Range | Agonist | nih.govsoton.ac.uk |
| RR-RJW100 | Luciferase Reporter | - | - | ~46% > SS-RJW100 | soton.ac.uk |
| SS-RJW100 | Luciferase Reporter | - | - | Weaker than RR-RJW100 | soton.ac.uk |
| GSK8470 | AlphaScreen | - | 220 nM | Agonist | nih.govsci-hub.se |
Data synthesized from multiple studies to illustrate comparative findings.
To understand the functional consequences of LRH-1 modulation in a more biologically relevant context, gene expression analysis is performed in various cell lines. The choice of cell line is critical, as LRH-1's function can be tissue-specific. nih.gov
HepG2 Cells: This human liver cancer cell line is a standard model for studying hepatic lipid and cholesterol homeostasis, processes heavily regulated by LRH-1. nih.govnih.govbiorxiv.org Treatment of HepG2 cells with the synthetic agonist abamectin (B1664291) was shown to selectively regulate endogenous LRH-1 target genes involved in bile acid and cholesterol metabolism. researchgate.net Another study demonstrated that the hybrid agonist 6N-10CA induced a gene expression profile in HepG2 cells that resembled the effects of the natural phospholipid ligand DLPC, particularly on genes related to lipid and cholesterol homeostasis. nih.gov This was in contrast to the agonist 6N, which downregulated these same genes, highlighting how different modulators can drive distinct transcriptional programs. nih.gov
Caco2 and HT29 Cells: These human colorectal adenocarcinoma cell lines are used to investigate LRH-1's role in intestinal biology and cancer. biorxiv.orgnih.gov LRH-1 expression is notably higher in Caco2 cells compared to HT29 cells. nih.govresearchgate.net Studies involving the knockdown of LRH-1 in these cells have shown impacts on cell proliferation and gene expression programs. nih.govnih.gov For example, silencing LRH-1 in HCT116 cells, another colon cancer line, led to the differential regulation of hundreds of genes, with a significant enrichment in cell cycle-related processes. nih.gov While specific data on the effects of "this compound" on these exact gene sets is context-dependent, these cell lines provide the established framework for such an evaluation.
Confirming that a modulator directly binds to LRH-1 within a cell is essential to validate that the observed biological effects are on-target.
Thermal Shift Assays: Cellular thermal shift assays (CETSA) can be used to demonstrate direct target engagement. Ligand binding typically stabilizes the target protein, increasing its melting temperature (Tm). The ability of various agonists to increase the thermal stability of the LRH-1 LBD has been demonstrated, with the potent agonist 6N-10CA showing a greater stabilizing effect (+12.2°C) than 6N (+9.4°C) or 10CA (+6.2°C). nih.gov This provides strong evidence of direct binding and correlates with the compounds' observed potency. nih.gov
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be developed to directly detect compound binding to the full-length LRH-1 protein. researchgate.net A high-throughput screen using a FRET-based system successfully identified dozens of new compounds that bind to the LRH-1 canonical ligand-binding site, demonstrating a direct physical interaction. researchgate.net
Co-regulator Recruitment Assays: Ligand binding to LRH-1 induces conformational changes that facilitate the recruitment of co-activator or co-repressor proteins. sci-hub.seresearchgate.net Assays like AlphaScreen can measure the ability of a compound to promote or inhibit the interaction between the LRH-1 LBD and specific co-regulator peptides (e.g., PGC1α, SRC3). nih.govsci-hub.se The differential recruitment of co-regulators by various ligands can explain their distinct effects on gene expression in different cellular contexts. nih.gov
Structural Biology Applications in this compound Characterization
Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into how synthetic modulators interact with LRH-1, guiding the rational design of more potent and selective compounds. nih.govnih.gov
Solving the crystal structure of the LRH-1 LBD in complex with a synthetic modulator is a powerful tool for drug discovery. nih.govnih.gov These structures reveal the precise binding orientation of the ligand and the network of interactions it forms within the binding pocket. nih.gov For example, crystallographic studies have shown that synthetic agonists, unlike natural phospholipid ligands, tend to bind deep within the pocket. nih.gov Structures of LRH-1 bound to agonists from the hexahydropentalene (6HP) scaffold, such as RJW100 and GSK8470, have been determined. nih.govsoton.ac.uk These structural blueprints are invaluable for understanding the mechanism of action and for designing new modulators with improved properties by exploiting specific polar interactions. nih.govnih.gov
A key finding from structural studies is that the LRH-1 binding pocket is conformationally plastic, and even closely related agonists can adopt surprisingly different binding modes. nih.gov
Divergent Binding Modes: A study comparing the agonists GSK8470 and RJW100, which have similar efficacies, revealed they exhibit completely different binding orientations. nih.gov This difference was attributed to the ability of one compound to form a stable π-π stacking interaction with the residue His-390, a feature not shared by the other. nih.gov
Conformational Changes: Ligand binding induces specific conformational changes in the receptor, particularly in the activation function-2 (AF-2) surface, which is crucial for co-regulator recruitment. nih.govresearchgate.net Structural comparisons of LRH-1 bound to different agonists show movement in helices H6 and H10. nih.gov Molecular dynamics simulations based on these structures can predict communication pathways between the ligand-binding site and allosteric surfaces on the receptor, linking specific ligand contacts to functional outcomes like co-regulator preference and gene expression profiles. nih.govsoton.ac.uk For instance, enantiomers of the agonist RJW100 were shown to induce different conformational states, with the weaker SS-RJW100 enantiomer failing to make a critical interaction with residue T352, leading to attenuated activity. soton.ac.uk This detailed structural understanding allows for the rational design of modulators that can stabilize a desired active or inactive conformation of the receptor.
Molecular Dynamics Simulations for Receptor Dynamics
Molecular dynamics (MD) simulations have been employed to understand the allosteric communication within the Liver Receptor Homolog-1 (LRH-1) upon ligand binding. nih.gov These computational analyses reveal how interactions between a ligand and the receptor's binding pocket can influence the dynamics of the activation function-2 (AF-2) surface, which is crucial for coactivator recruitment and subsequent gene transcription. nih.gov
Simulations have shown that communication with the AF-2 domain is significantly influenced by contact with specific residues, such as G421. nih.gov Ligands that mimic the binding of endogenous phospholipids (B1166683) can replicate the allosteric communication pathways mediated by these natural ligands. nih.gov This analysis identifies chains of residues exhibiting strong patterns of correlated motion, which are thought to be the primary conduits for allosteric information transfer between different sites on the receptor. nih.gov Such computational approaches have successfully detected allosteric patterns that correlate with the activity of various ligand-bound states of LRH-1, providing a dynamic view of how different modulators can elicit distinct biological responses. nih.gov
Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has provided mechanistic insights into how different activating ligands, including this compound (also known as compound 6N), induce differential signaling with the full-length LRH-1 protein. nih.gov This technique measures the rate of deuterium (B1214612) exchange on the protein's backbone amide hydrogens, which reflects the protein's conformation and dynamics in solution. youtube.com
In comparative studies, this compound (6N) was shown to stabilize the H1-H2 region of the ligand-binding domain (LBD). nih.gov This is distinct from other modulators; for instance, a modulator designated as 10CA primarily stabilized the zinc-finger binding motif of the DNA-binding domain (DBD). nih.gov A hybrid compound, 6N-10CA, which incorporates features of both, stabilized a part of the DBD near the Ftz-F1 box, as well as several areas on the LBD, including H7-H8 and H9-H10. nih.gov These findings demonstrate that different ligands promote distinct conformational changes across the receptor, which likely underlies their unique transcriptional activities. nih.gov
| Ligand | Stabilized Region(s) in LRH-1 (Determined by HDX-MS) |
| This compound (6N) | H1-H2 of the Ligand-Binding Domain (LBD) |
| 10CA | Zinc-finger binding motif of the DNA-Binding Domain (DBD) |
| 6N-10CA (Hybrid) | Part of DBD (proximal to Ftz-F1 box), H7-H8 (LBD), H9-H10 (LBD) |
Table 1: Differential Stabilization of LRH-1 Regions by Various Ligands as Observed in HDX-MS Studies. nih.gov
In Vitro Functional Studies of this compound in Organoid Models
Intestinal organoids, which replicate the complex three-dimensional structure and cellular composition of the gut epithelium, have served as a critical platform for evaluating the functional effects of this compound. nih.govnih.govresearchgate.net
This compound (compound 6N) has demonstrated significant anti-inflammatory properties in intestinal organoid models. medchemexpress.com Studies have shown that treatment with this modulator leads to the induction of the anti-inflammatory cytokine Interleukin-10 (IL-10). medchemexpress.com Concurrently, it reduces the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNFα). medchemexpress.com This modulation of the cytokine profile highlights the potential of LRH-1 activation to mitigate inflammatory responses within the intestinal epithelium. medchemexpress.comnih.gov
| Cytokine | Effect of this compound (6N) |
| IL-10 | Increased Expression |
| IL-1β | Reduced Expression |
| TNFα | Reduced Expression |
Table 2: Anti-inflammatory Activity of this compound in Intestinal Organoids. medchemexpress.com
Activation of LRH-1 is known to regulate the local production of glucocorticoids in the gut, which plays a role in immune homeostasis. nih.govnih.gov In humanized LRH-1 mouse enteroids, this compound (compound 6N) was found to promote the expression of intestinal epithelial steroidogenic genes. nih.gov This finding is significant as reduced expression of LRH-1 and its steroidogenic target genes has been observed in colon biopsies from patients with inflammatory bowel disease (IBD). nih.govresearchgate.net The ability of this compound to upregulate these genes in an organoid model suggests a mechanism by which it exerts its anti-inflammatory effects. nih.gov LRH-1 transcriptionally regulates key steroidogenic enzymes such as CYP11A1 and CYP11B1. frontiersin.org
The nuclear receptor LRH-1 is a key regulator of intestinal epithelial homeostasis, contributing to cell renewal and maintaining the integrity of the epithelial barrier. nih.govnih.govmdpi.com Studies using murine intestinal organoids have shown that the loss of LRH-1 leads to reduced Notch signaling, increased cell death in the crypts, and a compromised epithelial barrier. nih.govresearchgate.net Overexpression of human LRH-1 in both murine and human intestinal organoids, including those derived from Crohn's disease patients, can rescue epithelial integrity and protect against damage induced by inflammatory stressors like TNFα. nih.govnih.govresearchgate.net The protective effects of LRH-1 are dependent on its ligand-binding competency. nih.gov The ability of this compound to promote anti-inflammatory gene expression contributes to enhancing the resistance of the epithelium to inflammatory insults. nih.gov
In Vivo Preclinical Models for this compound Research
The therapeutic potential of LRH-1 modulation has been investigated in in vivo preclinical models of intestinal inflammation. nih.govresearchgate.net In a T-cell transfer model of colitis in mice, treatment with an LRH-1 agonist was shown to alleviate damage to the intestinal epithelium, improve disease activity scores, and accelerate weight gain. nih.gov Furthermore, studies utilizing a humanized murine model of IBD have demonstrated that LRH-1 plays a protective role against intestinal inflammation. nih.govmdpi.com These findings in preclinical animal models provide compelling evidence that targeting LRH-1 with specific modulators could be a viable therapeutic strategy for inflammatory bowel diseases. nih.govnih.gov
Studies in Mouse Models of Metabolic Dysregulation
The role of LRH-1 in controlling lipid and glucose metabolism suggests its agonists could be effective against metabolic diseases. nih.gov Studies using various mouse models of metabolic dysregulation have provided significant insights into the effects of LRH-1 activation.
In mouse models of insulin (B600854) resistance, treatment with the LRH-1 agonist dilauroyl phosphatidylcholine (DLPC) has been shown to decrease hepatic steatosis and improve glucose homeostasis. nih.gov These beneficial effects were demonstrated to be dependent on the presence of LRH-1, as they were absent in liver-specific LRH-1 knockout mice. nih.gov Specifically, DLPC treatment in diet-induced obesity models led to reduced liver fat accumulation by suppressing lipogenesis. nih.gov
Acute deletion of LRH-1 in the livers of adult mice (Lrh-1AAV8-Cre mice) results in significant hepatic lipid accumulation, with hepatocytes exhibiting large cytosolic lipid droplets and increased triglycerides. jci.org When fed a high-fat diet, these mice develop pronounced macrovesicular steatosis, liver injury, and glucose intolerance. jci.org Notably, these pathological changes were reversed or improved upon expression of wild-type human LRH-1, underscoring the receptor's crucial role in maintaining healthy hepatic lipid storage. jci.org Further studies showed that LRH-1 deficiency disrupts the composition of hepatic phospholipids, particularly by reducing arachidonoyl phospholipids through the repression of critical biosynthetic genes. jci.org
To overcome species-specific differences in LRH-1 activation, researchers have developed humanized LRH-1 mouse models. nih.gov These models, created using CRISPR-Cas9 to humanize the mouse LRH-1 ligand-binding pocket, permit the in vivo evaluation of synthetic agonists designed for the human receptor. nih.gov These specialized models are being used to assess the efficacy of lead LRH-1 compounds in improving glucose tolerance and insulin resistance in the context of diet-induced obesity. nih.gov
| Model | LRH-1 Modulator/Status | Key Findings | Reference |
|---|---|---|---|
| Diet-Induced Obesity (DIO) Mice | DLPC (Agonist) | Decreased hepatic steatosis; improved glucose homeostasis. | nih.gov |
| Liver-Specific LRH-1 Knockout (LKO) DIO Mice | DLPC (Agonist) | Beneficial antidiabetic and lipotropic effects were lost. | nih.gov |
| Acute Adult Liver-Specific LRH-1 Knockout (Lrh-1AAV8-Cre) | LRH-1 Deletion | Developed macrovesicular steatosis, liver injury, and glucose intolerance on a high-fat diet. | jci.org |
| Fasting LRH-1 Liver-Specific Knockout (LKO) Mice | LRH-1 Deletion | Showed greater accumulation of hepatic triglycerides compared to wild-type mice during fasting. | researchgate.net |
| Humanized LRH-1 Mouse Model | Synthetic Agonists | Enables in vivo efficacy testing of compounds to improve glucose tolerance and insulin resistance. | nih.gov |
Evaluation in Mouse Models of Inflammatory Bowel Disease (e.g., T-cell Transfer Model)
LRH-1 plays a significant role in maintaining intestinal homeostasis and mitigating inflammation, making it a target for IBD treatment. nih.gov The T-cell transfer model of colitis is a widely used preclinical model that recapitulates key features of human IBD, such as chronic gut inflammation mediated by T lymphocytes. criver.comresearchgate.net In this model, the transfer of naïve T-cells (CD4+CD45RBhigh) into immunodeficient recipient mice (e.g., Rag1-/-) induces colitis over several weeks. criver.com
Studies using this model have demonstrated that LRH-1 is critical for intestinal immune regulation. The loss of intestinal LRH-1 expression is associated with increased intestinal inflammation and reduced survival in the T-cell transfer colitis model. nih.gov Conversely, overexpression of human LRH-1 (hLRH-1) in the intestinal epithelium has a clear beneficial impact, significantly reducing disease activity and colitis scores. nih.gov This protective effect highlights the therapeutic potential of activating LRH-1 in the gut. nih.govnih.gov
Further research has shown that the anti-inflammatory effects of LRH-1 are linked to its ability to control local steroid hormone production within the gut epithelium. nih.gov A potent synthetic agonist, compound 6N, was found to increase the expression of LRH-1-controlled steroidogenic genes and promote anti-inflammatory gene expression changes in an organoid model of IBD. nih.govacs.org Intriguingly, specific deletion of LRH-1 in T-cells leads to a significant reduction in their ability to induce intestinal inflammation, suggesting a complex, cell-type-specific role for LRH-1 in the pathogenesis of colitis. researchgate.net
| Model | LRH-1 Modulator/Status | Key Findings | Reference |
|---|---|---|---|
| T-cell Transfer Model of Colitis | Loss of intestinal LRH-1 | Exacerbated intestinal inflammation and reduced survival. | nih.gov |
| T-cell Transfer Model of Colitis | Overexpression of human LRH-1 (hLRH-1) | Ameliorated immune-mediated colitis; reduced disease severity. | nih.gov |
| Humanized LRH-1 Mouse Enteroids | Compound 6N (Agonist) | Promoted expression of intestinal epithelial steroidogenic genes; induced anti-inflammatory gene expression. | nih.gov |
| T-cell Transfer Model of Colitis | LRH-1-deficient CD4+ T-cells | Impaired ability to induce colitis in recipient mice. | researchgate.net |
Investigation in Isolated Pancreatic Islets (Human and Rodent)
LRH-1 is expressed in the β-cells of mouse, rat, and human pancreatic islets. oup.comresearchgate.net Its presence in these crucial endocrine cells has prompted investigations into its role in islet physiology, survival, and function, particularly in the context of diabetes, which is characterized by β-cell stress and loss. oup.com
Studies using isolated islets have revealed a significant protective role for LRH-1. Adenoviral-mediated overexpression of LRH-1 in human islets conferred protection against apoptosis induced by cytokines and streptozotocin. nih.govresearchgate.net This protective effect appears to be mediated by the increased production of local glucocorticoids, as LRH-1 stimulates the expression of steroidogenic enzymes like CYP11A1 and CYP11B1, which in turn can blunt pro-inflammatory responses within the islet. nih.gov
The LRH-1 agonist BL001 has been shown to protect against β-cell apoptosis in the islets of type 2 diabetic patients. nih.gov Furthermore, pharmacological activation of LRH-1 with this agonist was found to increase β-cell mass and insulin secretion in murine models of type 1 diabetes. nih.gov While LRH-1 activation appears to be a promising strategy for β-cell protection, some studies have noted that graded overexpression of LRH-1 can dose-dependently impair glucose-induced insulin secretion, suggesting that the level of LRH-1 activity must be carefully modulated. nih.gov
| Islet Source | LRH-1 Modulator/Status | Key Findings | Reference |
|---|---|---|---|
| Human Islets | LRH-1 Overexpression | Conferred protection against cytokine and streptozotocin-induced apoptosis. Stimulated expression of steroidogenic enzymes. | nih.govresearchgate.net |
| Rat Islets | LRH-1 Repression (siRNA) | Abrogated the protective effect of estrogen against cytokine-induced apoptosis. | nih.gov |
| Islets from Type 2 Diabetic Patients | BL001 (Agonist) | Protected against beta-cell apoptosis. | nih.gov |
| Human and Rodent Islets | LRH-1 Overexpression | Dose-dependently impaired glucose-induced insulin secretion. | nih.gov |
Analysis of this compound Effects on Specific Cell Types (e.g., Hepatocytes, Macrophages)
Hepatocytes: In hepatocytes, LRH-1 is a key regulator of metabolism and the inflammatory response. nih.gov Overexpression of LRH-1 inhibits the expression of acute-phase response genes stimulated by inflammatory cytokines like IL-6 and IL-1β. nih.gov Conversely, a deficiency of LRH-1 in hepatocytes leads to an exacerbated inflammatory response. nih.gov In terms of lipid metabolism, acute loss of LRH-1 in primary hepatocytes causes the accumulation of large intracellular lipid droplets and increased triglyceride content. jci.org An LRH-1 agonist, dialauroylphosphatidylcholine, was shown to enhance the expression of Perilipin 5 (PLIN5), a protein involved in mobilizing lipid droplets, in human HepG2 cells. researchgate.net
Macrophages: LRH-1 also plays an important role in regulating macrophage function. It has been identified as a regulator of the inflammatory response in these immune cells. nih.gov Pharmacological inhibition of LRH-1 in macrophages significantly reduces the production of pro-inflammatory cytokines like TNF, IL-6, and IL-1β following stimulation with lipopolysaccharide (LPS). researchgate.net This effect is linked to a reduction in mitochondrial ATP production and metabolism, which impairs full macrophage activation. researchgate.net In a mouse model of hepatitis, pharmacological inhibition of LRH-1 led to reduced TNF production and decreased liver damage, highlighting the receptor's role in macrophage-driven inflammation. researchgate.net Furthermore, in the context of type 1 diabetes, pharmacological activation of LRH-1 was shown to reprogram pro-inflammatory macrophages towards an anti-inflammatory and tolerogenic phenotype. biorxiv.org
| Cell Type | LRH-1 Modulator/Status | Key Findings | Reference |
|---|---|---|---|
| Hepatocytes | LRH-1 Overexpression | Inhibited cytokine-stimulated acute-phase response gene expression. | nih.gov |
| Primary Hepatocytes | LRH-1 Deletion | Increased intracellular lipid droplets and triglyceride content. | jci.org |
| HepG2 Cells | Dialauroylphosphatidylcholine (Agonist) | Enhanced expression of Perilipin 5 (PLIN5). | researchgate.net |
| Macrophages (RAW 264.7, Primary) | Pharmacological Inhibition | Reduced LPS-induced production of pro-inflammatory cytokines (TNF, IL-6, IL-1β). | researchgate.net |
| Macrophages (from T1D patients) | Pharmacological Activation | Shifted cells from a pro-inflammatory to an anti-inflammatory/tolerogenic phenotype. | biorxiv.org |
Conclusion and Future Directions in Lrh 1 Modulator 1 Research
Summary of Key Findings on LRH-1 Modulator-1 Mechanisms and Biological Roles
LRH-1 is a nuclear receptor that regulates a broad spectrum of cellular and organismal functions. Its biological roles encompass the control of cholesterol and bile acid homeostasis, lipid and glucose metabolism, steroidogenesis, and intestinal cell renewal mdpi.comacs.orgontosight.ainih.govsoton.ac.uk. Furthermore, LRH-1 is implicated in embryonic development and plays a significant role in the progression of certain cancers, particularly in the gastrointestinal tract mdpi.compnas.org.
LRH-1 modulators, including the specific compound this compound (also referred to as compound 6N), have emerged as promising therapeutic agents. This compound has been characterized as a potent LRH-1 agonist medchemexpress.com. Its mechanism of action involves directly engaging LRH-1, leading to downstream effects that can modulate inflammatory responses and metabolic pathways acs.orgnih.gov. In preclinical studies using intestinal organoids, this compound has demonstrated significant anti-inflammatory properties. It achieves this by inducing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) while simultaneously reducing the levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNFα) medchemexpress.com. Moreover, in organoid models relevant to inflammatory bowel disease (IBD), this compound has been shown to increase the expression of LRH-1-controlled steroidogenic genes and promote changes in gene expression that favor an anti-inflammatory state acs.orgnih.gov. These findings highlight this compound as a potent modulator with validated direct and cellular target engagement, representing a significant advancement in the development of LRH-1-targeting therapeutics nih.gov.
| Cytokine | Effect of this compound |
| IL-10 | Induced |
| IL-1β | Reduced |
| TNFα | Reduced |
Gaps in Current Understanding of this compound Action
Despite the progress made with compounds like this compound, several gaps remain in the comprehensive understanding of LRH-1 modulation. While its anti-inflammatory effects in organoid models are documented, a complete picture of its efficacy and precise mechanisms of action in complex in vivo systems is still developing. The large and lipophilic nature of the LRH-1 ligand-binding pocket has historically posed challenges for rational drug design, leading to unpredictable binding and limited development of potent, selective, and bioavailable chemical probes acs.orgsoton.ac.uknih.gov. Further research is needed to fully elucidate the intricate downstream signaling pathways regulated by LRH-1 modulators across different cell types and tissues. Additionally, understanding the precise interactions of this compound with its target and potential off-target effects in a physiological context requires more in-depth investigation.
Prospects for Development of Advanced LRH-1 Chemical Probes
The therapeutic potential of LRH-1 modulators for diseases such as metabolic dysfunction, fatty liver disease, inflammatory bowel disease, and certain cancers underscores the need for advanced chemical probes acs.orgsoton.ac.uknih.gov. Current efforts focus on developing modulators with improved physicochemical properties, higher potency, and greater selectivity. Fragment-based discovery and structure-guided design approaches have been instrumental in identifying novel LRH-1 ligands and optimizing lead compounds, such as the development of a venlafaxine-related lead for LRH-1 activation acs.orgnih.govnih.gov. These advanced chemical probes are crucial for dissecting the complex biological roles of LRH-1, validating its therapeutic targets, and facilitating the discovery of next-generation LRH-1 modulators with enhanced clinical utility.
Future Research Avenues in Preclinical LRH-1 Modulator Development
The ongoing research into LRH-1 modulators points towards several key areas for future preclinical development.
Exploration of Novel Binding Pockets and Allosteric Sites
Future research should prioritize the exploration of novel binding pockets within the LRH-1 receptor, including allosteric sites. While significant progress has been made in identifying agonists that engage the primary ligand-binding pocket, the complex and lipophilic nature of this site presents opportunities for discovering alternative interaction points. Identifying and targeting allosteric sites could lead to modulators with distinct pharmacological profiles, potentially offering greater selectivity or novel mechanisms of action that fine-tune LRH-1 activity without direct competition for the primary ligand-binding domain. Structural studies revealing interactions with bridgehead-modified compounds have already indicated promising opportunities to target novel regions of the ligand-binding pocket to alter LRH-1 target gene expression nih.gov.
Development of Selective Modulators for Tissue-Specific Effects
A critical future direction involves the development of LRH-1 modulators that exhibit high selectivity for specific tissues. Given LRH-1's diverse roles across different organs, achieving tissue-specific modulation is paramount for maximizing therapeutic efficacy while minimizing potential off-target effects. Research efforts should focus on designing compounds that can preferentially activate or inhibit LRH-1 in target tissues, such as the liver or intestine, thereby tailoring their pharmacological impact. This would allow for more precise therapeutic interventions, for instance, targeting inflammatory pathways in the gut without unintended metabolic consequences in the liver, or vice versa.
Integration of Multi-Omics Data for Comprehensive Understanding of LRH-1 Modulation
Compound List:
this compound (Compound 6N)
Liver Receptor Homolog-1 (LRH-1)
Q & A
Q. What are the primary molecular targets and downstream pathways modulated by LRH-1 modulator-1?
this compound directly targets the nuclear receptor LRH-1 (Liver Receptor Homolog-1), acting as an agonist to regulate transcriptional activity. Key downstream pathways include:
- Anti-inflammatory cytokine induction : Upregulation of IL-10 and suppression of pro-inflammatory cytokines IL-1β and TNF-α in intestinal organoids .
- Metabolic regulation : Modulation of perilipin 5 (PLIN5) to influence hepatic β-oxidation and triglyceride accumulation .
- Oncogenic pathways : Inhibition of Wnt signaling and cyclin-dependent kinases (e.g., cyclin E1) in cancer models . Methodological validation involves luciferase reporter assays for transcriptional activity, ELISA for cytokine quantification, and RNA-seq to identify target genes.
Q. What in vitro and in vivo models are recommended for initial screening of this compound's anti-inflammatory activity?
- In vitro : Intestinal organoids for assessing IL-10 induction and IL-1β/TNF-α suppression . Colon cancer cell lines (e.g., HT29) or pancreatic cancer cells (AsPC-1) for evaluating proliferation inhibition via MTT assays .
- In vivo : Dextran sodium sulfate (DSS)-induced colitis models to study intestinal inflammation . LRH-1 liver-specific knockout (LKO) mice for metabolic profiling .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding this compound's effects on lipid metabolism across different experimental models?
Discrepancies in lipid accumulation (e.g., hepatic triglycerides in fasting vs. fed states) may arise from:
- Experimental variables : Fasting duration, genetic background (e.g., whole-body vs. tissue-specific knockouts), and dietary conditions .
- Complementary techniques : Use lipidomics to profile lipid species and flux analysis to quantify β-oxidation rates. Validate findings with agonists like DLPC (a known LRH-1 activator) as a positive control .
- Pathway crosstalk : Assess interactions between LRH-1 and co-regulators (e.g., SHP, PLIN5) via co-immunoprecipitation .
Q. What methodological approaches are critical for validating this compound's specificity in transcriptional regulation studies?
- Chromatin Immunoprecipitation (ChIP) : Confirm direct binding of LRH-1 to promoter regions of target genes (e.g., PLIN5, CCNE1) .
- siRNA/CRISPR knockdown : Compare modulator effects in LRH-1-deficient vs. wild-type cells to rule off-target effects .
- Co-factor dependency assays : Test modulator activity in cells lacking LRH-1 partners (e.g., β-catenin for Wnt signaling) .
Q. How to design experiments to assess this compound's tissue-specific effects in metabolic vs. inflammatory contexts?
- Tissue-selective models : Use intestine- or liver-specific LRH-1 knockout mice to isolate metabolic (hepatic glucose sensing) vs. inflammatory (intestinal IL-10) outcomes .
- Multi-omics integration : Combine RNA-seq (transcriptional targets) with metabolomics (e.g., bile acid profiling) to map tissue-specific pathways .
- Time-course studies : Monitor acute vs. chronic exposure effects, as LRH-1’s role in inflammation may differ temporally (e.g., early immune suppression vs. late metabolic adaptation) .
Q. How to integrate transcriptomic and metabolomic data to elucidate this compound's pleiotropic effects in cancer and metabolic contexts?
- Pathway enrichment analysis : Tools like GSEA or MetaboAnalyst can link LRH-1 target genes (e.g., Cyp19, PLIN5) to metabolic or oncogenic pathways .
- Network pharmacology : Construct interaction networks using STRING or Cytoscape to identify hub nodes (e.g., Wnt/β-catenin, IL-10/STAT3) .
- Validation in dual-context models : Test modulator effects in co-cultures of cancer cells and hepatocytes to simulate systemic interactions .
Data Contradiction Analysis
Q. How to resolve conflicting reports on this compound's role in cancer proliferation vs. apoptosis?
- Context-dependent signaling : In breast cancer, LRH-1 promotes aromatase expression and estrogen receptor activity, whereas in HCC, miR-381-mediated LRH-1 suppression induces apoptosis .
- Dose-response profiling : Use gradient concentrations to identify biphasic effects (e.g., pro-survival at low doses vs. cytotoxic at high doses) .
- Cross-species validation : Compare human cell lines (e.g., T47D, HepG2) with murine xenografts to assess translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
